![molecular formula C13H9NO3S B13424282 dibenzo[b,f][1,4]thiazepin-11(10H)-one 5,5-dioxide](/img/structure/B13424282.png)
dibenzo[b,f][1,4]thiazepin-11(10H)-one 5,5-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibenzo[b,f][1,4]thiazepin-11(10H)-one 5,5-dioxide is a heterocyclic compound that contains a thiazepine ring fused with two benzene rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dibenzo[b,f][1,4]thiazepin-11(10H)-one 5,5-dioxide typically involves the intramolecular cyclization of appropriate precursors. One common method includes the denitrocyclization of 2-(2,4-dinitrophenylsulfanyl)-benzoic acid amides . This reaction proceeds under specific conditions to form the desired thiazepine ring structure.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of efficient catalysts and optimized reaction conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Dibenzo[b,f][1,4]thiazepin-11(10H)-one 5,5-dioxide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thione or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene rings or the thiazepine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiones or other reduced derivatives.
Applications De Recherche Scientifique
Dibenzo[b,f][1,4]thiazepin-11(10H)-one 5,5-dioxide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential therapeutic properties, including its use as a scaffold for drug development.
Materials Science: It is used in the design of novel materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.
Biological Studies: Researchers investigate its interactions with biological targets to understand its mechanism of action and potential biological effects.
Mécanisme D'action
The mechanism of action of dibenzo[b,f][1,4]thiazepin-11(10H)-one 5,5-dioxide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to specific biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dibenzo[b,f][1,4]thiazepin-11(10H)-thione: This compound is structurally similar but contains a thione group instead of a dioxide group.
10,11-Dihydro-5H-dibenzo[b,f]azepine: Another related compound with a similar core structure but different functional groups.
Uniqueness
Dibenzo[b,f][1,4]thiazepin-11(10H)-one 5,5-dioxide is unique due to its specific functional groups and the resulting chemical properties
Propriétés
Formule moléculaire |
C13H9NO3S |
|---|---|
Poids moléculaire |
259.28 g/mol |
Nom IUPAC |
11,11-dioxo-5H-benzo[b][1,4]benzothiazepin-6-one |
InChI |
InChI=1S/C13H9NO3S/c15-13-9-5-1-3-7-11(9)18(16,17)12-8-4-2-6-10(12)14-13/h1-8H,(H,14,15) |
Clé InChI |
QQJWUMVPNHSILZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)NC3=CC=CC=C3S2(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



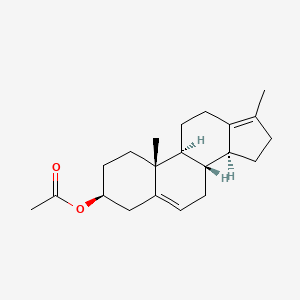

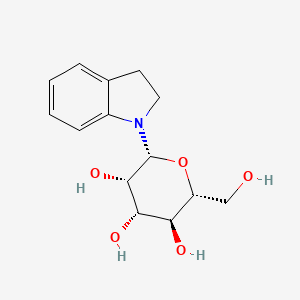
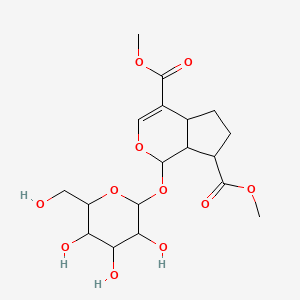
![8-Cyclopentyl-5-methylpyrido[2,3-d]pyrimidine-2,7(1H,8H)-dione](/img/structure/B13424235.png)
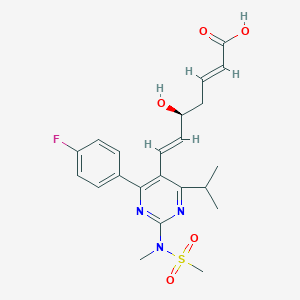
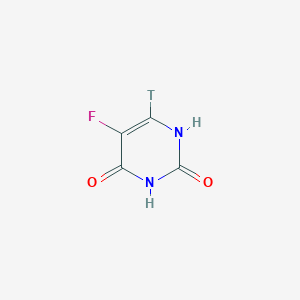
![N-Diethoxyphosphoryloxy-1-[4-(trifluoromethyl)phenyl]ethanimine](/img/structure/B13424250.png)
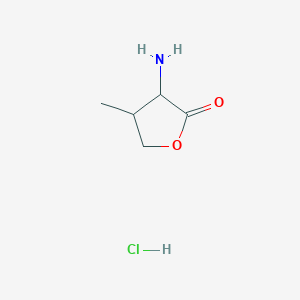

![3-[[[Bis(2-chloroethyl)amino]chlorophosphinyl]oxy]-propanoic Acid Phenylmethyl Ester](/img/structure/B13424290.png)
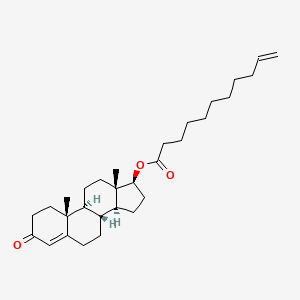
![4-[(1R,2R)-1-hydroxy-2-methyl-3-piperidin-1-ylpropyl]benzoic acid](/img/structure/B13424299.png)
